1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride
Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride can be found on PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.19 g/mol. More detailed properties can be found on PubChem .Scientific Research Applications
Synthesis and Chemical Properties
1-Isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is involved in the synthesis of various amides and carboxylic acid derivatives. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized, which are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). Another study discusses the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Biological and Pharmacological Research
This compound is also a key component in the synthesis of various biologically active molecules. For example, amphoteric linear poly(amido-amine)s, which include 2-methylpiperazine derivatives, have shown promise in biological applications due to their pH-dependent haemolytic properties and cytotoxicity levels (Ferruti et al., 2000). Additionally, the compound is involved in the creation of N-substituted nicotinamide related compounds through homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics (Takács et al., 2007).
Degradation and Environmental Studies
In environmental studies, the degradation kinetics of atrazine and its degradation products, including derivatives with isopropyl groups, have been investigated in the context of ozone and OH radicals, which is relevant for drinking water treatment (Acero et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-6-8(12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQDGOHSKSPNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1C(=O)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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